molecular formula C8H10N4O B3154663 N-[(Dimethylamino)methylene]pyrazine-2-carboxamide CAS No. 78132-02-2

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

Cat. No.: B3154663
CAS No.: 78132-02-2
M. Wt: 178.19 g/mol
InChI Key: SZAYXOZJQJXPTC-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide is a pyrazine-based derivative that serves as a valuable chemical intermediate in organic and medicinal chemistry research. The core pyrazine-2-carboxamide structure is a scaffold of significant scientific interest due to its presence in compounds with a wide spectrum of biological activities. Pyrazine carboxamide derivatives have been extensively investigated for their antibacterial, antimycobacterial, and antiviral properties, with some serving as potent inhibitors against various infectious agents . Furthermore, structural analogues have demonstrated notable bioactivity, such as selective and competitive inhibition of enzymes like monoamine oxidase B (MAO-B), making them interesting candidates in neurodegenerative disease research . The (dimethylamino)methylene group incorporated into this molecule is a common protecting group for amides and can also function as a versatile building block for further chemical transformations. Researchers can utilize this compound to develop novel derivatives for pharmaceutical development, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local laboratory safety regulations when handling this chemical.

Properties

IUPAC Name

N-(dimethylaminomethylidene)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-12(2)6-11-8(13)7-5-9-3-4-10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYXOZJQJXPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dimethylamino)methylene]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

Pyrazine-2-carboxylic acid+Dimethylformamide dimethyl acetalThis compound\text{Pyrazine-2-carboxylic acid} + \text{Dimethylformamide dimethyl acetal} \rightarrow \text{this compound} Pyrazine-2-carboxylic acid+Dimethylformamide dimethyl acetal→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(Dimethylamino)methylene]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine carboxamides.

Scientific Research Applications

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Dimethylamino)methylene]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as alkaline phosphatase, by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine-2-carboxamide derivatives exhibit diverse biological activities depending on substituents. Key structural analogs include:

Compound Name Substituents Key Properties/Activities Reference
3-Amino-6-chloro-5-(dimethylamino)-N-(3-pyridinyl)-pyrazine-2-carboxamide Cl, dimethylamino, pyridinyl Enhanced solubility; potential antimicrobial activity
6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide Cl, iodo, methylphenyl IC₅₀ = 51.0 µmol·L⁻¹ (photosynthesis inhibition in spinach chloroplasts)
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide tert-butyl, Cl, thiazolyl IC₅₀ = 49.5 µmol·L⁻¹ (photosynthesis inhibition); moderate lipophilicity
N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide Dicyano, methylethenyl Electron-withdrawing groups; altered reactivity in synthesis
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide Nitrophenyl, methyl Strong electron-withdrawing nitro group; synthetic yield 22–27%

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases solubility compared to halogenated analogs (e.g., 6-chloro derivatives in ), but may reduce membrane permeability relative to hydrophobic substituents like tert-butyl.
  • Biological Activity : Halogenation (Cl, I) enhances photosynthesis inhibition (IC₅₀ ~50 µmol·L⁻¹), while thiazolyl or pyridinyl groups improve target specificity .
  • Synthetic Accessibility: Nitro-substituted derivatives (e.g., ) require multistep synthesis with moderate yields (22–27%), whereas dimethylamino-methylene derivatives may benefit from milder conditions .
Lipophilicity and Bioavailability

Lipophilicity (logP) is critical for bioavailability. Derivatives with tert-butyl or halogen substituents exhibit higher logP values, favoring membrane penetration but reducing aqueous solubility.

Stability and Degradation

Pyrazinecarboxamides with electron-donating groups (e.g., dimethylamino) may resist oxidative degradation better than hydroxy- or nitro-substituted analogs. For example, N-phenyl derivatives degrade into hydroxylated byproducts under aerobic conditions , whereas dimethylamino groups could stabilize the core structure via resonance.

Biological Activity

N-[(Dimethylamino)methylene]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that it exhibits potential antimicrobial, antifungal, and anticancer properties, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

This compound belongs to the pyrazine carboxamide family, characterized by its unique structural features, including a pyrazine ring and an amide functional group. The molecular formula is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 178.19 g/mol. Its structure allows for various chemical reactions, which can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes, such as alkaline phosphatase, which disrupts various biochemical pathways. This inhibition can lead to antimicrobial and anticancer effects, although the precise molecular targets may vary based on the context of use.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal action
Trichophyton interdigitaleAntifungal activity noted

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies indicate that it may inhibit kinases involved in cancer pathways, particularly Syk kinase, which plays a crucial role in signaling pathways related to cancer progression and immune response.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of this compound on HepG2 cancer cells, revealing significant cytotoxic effects at certain concentrations .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was performed on substituted pyrazinecarboxamides, highlighting that modifications in the chemical structure can enhance biological efficacy against various pathogens and cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Evidence
AntimicrobialEffective against bacteria and fungi
AntifungalNotable activity against Candida and Trichophyton
AnticancerInhibits Syk kinase; cytotoxic to HepG2 cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(Dimethylamino)methylene]pyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between pyrazine-2-carboxylic acid derivatives and dimethylamino-containing amines. Key steps include:

  • Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for amide bond formation .
  • Optimization of solvent choice (e.g., DMF or dichloromethane) and bases (e.g., triethylamine) to improve yield and purity .
  • Purification via chromatography or recrystallization, monitored by TLC and characterized by 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies protons on the pyrazine ring (δ 8.5–9.5 ppm) and dimethylamino groups (δ 2.5–3.0 ppm). 13C^{13}C NMR confirms carbonyl (δ ~165 ppm) and methylene carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms π-π stacking interactions between pyrazine and aromatic substituents .

Q. What are the common reactivity patterns of the dimethylamino-methylene group in this compound?

  • Methodological Answer : The dimethylamino-methylene group acts as a nucleophile or coordinating site:

  • Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
  • Coordination Chemistry : Binds to transition metals (e.g., PdII^{II}, HgII^{II}) via the carboxamide nitrogen and pyrazine ring, forming stable complexes .

Advanced Research Questions

Q. How do π-π stacking interactions influence the supramolecular assembly of coordination polymers derived from this compound?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography reveals that pyrazine rings engage in π-π stacking (3.5–4.0 Å distances) with aromatic substituents (e.g., naphthyl or quinolinyl groups), stabilizing 1D/2D/3D coordination polymers .
  • Energy Calculations : DFT studies estimate interaction energies between −64.13 to −70.51 kJ/mol, influencing crystal packing and metal coordination geometry .
  • Case Study : In HgII^{II} complexes, π-π interactions between pyrazine and naphthalene rings force pseudo-square planar geometries, deviating from typical tetrahedral configurations .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer :

  • Contradiction : Yields vary (e.g., 71–73% in POA-L-Phe conjugates vs. lower yields in PdII^{II} complexes ).
  • Resolution :
  • Catalyst Screening : Test palladium sources (e.g., Pd(NO3_3)2_2 vs. PdCl2_2) and ligands (e.g., tetramethylethylenediamine) to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance solubility of metal complexes .
  • Reaction Monitoring : Use in-situ IR or 19F^{19}F NMR to track progress in multi-step syntheses .

Q. How does modifying the pyrazine substituents affect biological activity in related carboxamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Antimicrobial Activity : Adding electron-withdrawing groups (e.g., Cl, F) to the pyrazine ring enhances interactions with bacterial enzymes .
  • Anticancer Potential : Thiazole or imidazo[1,2-a]pyrazine hybrids show kinase inhibition via hydrogen bonding with ATP-binding pockets .
  • Experimental Validation :
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .

Key Research Recommendations

  • Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
  • Structural Studies : Investigate the role of solvent polarity in π-π stacking using variable-temperature XRD .
  • Biological Screening : Prioritize derivatives with fused heterocycles (e.g., imidazo[1,2-a]pyrazines) for kinase inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Dimethylamino)methylene]pyrazine-2-carboxamide
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N-[(Dimethylamino)methylene]pyrazine-2-carboxamide

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